Benzyl Butyl Phthalate-d4
Overview
Description
Benzyl Butyl Phthalate (BBP) is a phthalate ester with a significant presence in the environment due to its extensive use in the manufacturing of plastics. It is known to be an environmental pollutant and has been the subject of various studies due to its potential endocrine-disrupting effects and its impact on aquatic life and human health .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of Benzyl Butyl Phthalate-d4, they do provide insights into the general chemical reactions and metabolic pathways associated with BBP. For instance, BBP is known to be extensively metabolized by organisms such as the human breast cancer cell line MCF-7, resulting in various metabolites including mono-n-butyl phthalate (MBuP) and mono-n-benzyl phthalate (MBeP) . Additionally, the degradation of BBP by a specific strain of Rhodococcus sp. HS-D2 has been observed, where the bacterium utilizes BBP as the sole carbon source, leading to its complete degradation .
Molecular Structure Analysis
The molecular structure of BBP is not explicitly detailed in the provided papers. However, the general structure of phthalate esters is well-known, and BBP consists of a benzene ring with two ester groups attached to it. The molecular interactions of BBP and its analogs with metal surfaces have been studied using techniques such as surface-enhanced Raman scattering spectroscopy, which provides insights into the adsorption behavior of aromatic carboxylic acids like BBP on metal surfaces .
Chemical Reactions Analysis
BBP has been shown to undergo various chemical reactions in biological systems. For example, it exhibits estrogenic activity in vitro, where it acts as a partial agonist and stimulates the proliferation of MCF-7 cells . In aquatic larvae of Chironomus riparius, BBP exposure leads to alterations in gene expression profiles, affecting genes related to the endocrine system, stress response, and ribosomal machinery .
Physical and Chemical Properties Analysis
The physical and chemical properties of BBP are indirectly mentioned in the context of its environmental and biological effects. BBP's ability to act as an endocrine disruptor is highlighted by its interaction with the ecdysone endocrine system in invertebrates, affecting the expression of genes such as EcR and usp . Its metabolism in MCF-7 cells demonstrates its chemical reactivity and the formation of various metabolites . The toxicological studies in F344/N rats provide information on the physiological and pathological effects of BBP, including its impact on body weight, hematology, and organ weights, as well as its potential carcinogenic activity .
Relevant Case Studies
Several case studies are presented in the papers, including the comparative effects of BBP and DEHP on Chironomus riparius larvae , the estrogenic activity and metabolism of BBP in vitro using the MCF-7 cell line , and the toxicology and carcinogenesis studies of BBP in F344/N rats . Additionally, the biodegradation characteristics of BBP by Rhodococcus sp. HS-D2 provide a case study on the microbial degradation of environmental pollutants .
Scientific Research Applications
Environmental Impact and Biodegradation
Benzyl Butyl Phthalate (BBP) is recognized for its widespread use as a plasticizer in polyvinyl chloride (PVC) and other polymers, leading to its ubiquitous presence in the environment. Research by Fang et al. (2017) highlights a study on the biodegradation of Phthalate Esters (PAEs), including BBP, by a newly isolated Acinetobacter sp. strain LMB-5. This strain demonstrated the capability to utilize BBP as a carbon source, suggesting its potential for bioremediation of PAEs-contaminated environments. The degradation process involved the breakdown of BBP into simpler metabolites, including phthalic acid, indicating an enzymatic mechanism for BBP biodegradation. This discovery is significant as it presents a biological approach to mitigating the environmental impact of BBP, providing insights into the natural attenuation processes and potential biotechnological applications for the cleanup of contaminated sites (Fang et al., 2017).
Analytical Methods for Detection
The presence and analysis of BBP in various matrices are crucial for understanding its distribution and potential health impacts. Cao (2010) reviewed the occurrence, sources, and analytical methods for phthalates in foods, highlighting the importance of accurate detection techniques for risk assessment. Although the study focused on food matrices, the analytical approaches discussed, such as chromatography and mass spectrometry, are applicable to environmental samples containing BBP. These methods are essential for monitoring the environmental presence of BBP and assessing its risk to ecosystems and human health (Cao, 2010).
Sorption Behavior and Environmental Fate
Understanding the interactions of BBP with environmental components such as sediments is crucial for assessing its fate and transport in aquatic systems. Xu and Li (2009) investigated the sorption behavior of BBP on marine sediments, revealing that the sorption process is influenced by factors such as organic carbon content, temperature, and salinity. The study found that BBP sorption was rapid and could reach equilibrium within hours, with a partition coefficient indicating its affinity for sediment organic matter. This research is significant for environmental scientists and engineers as it provides insights into the behavior of BBP in marine environments, aiding in the prediction of its distribution and potential impacts on aquatic ecosystems (Xu & Li, 2009).
Safety And Hazards
properties
IUPAC Name |
2-O-benzyl 1-O-butyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-2-3-13-22-18(20)16-11-7-8-12-17(16)19(21)23-14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3/i7D,8D,11D,12D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIAEXORFWYRCZ-CXRURWBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OCC2=CC=CC=C2)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584154 | |
Record name | Benzyl butyl (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl Butyl Phthalate-d4 | |
CAS RN |
93951-88-3 | |
Record name | Benzyl butyl (~2~H_4_)benzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 93951-88-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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